molecular formula C22H21NO2 B2954497 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide CAS No. 1421476-24-5

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide

Cat. No. B2954497
CAS RN: 1421476-24-5
M. Wt: 331.415
InChI Key: KDJAQNJNWLXHLB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and has since been the subject of extensive scientific research. CX-5461 has shown promise as a potential cancer treatment, particularly in the treatment of solid tumors.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Derivatives: Research on derivatives of cyclohexanecarboxamide, including those with naphthalene substituents, involves their synthesis and characterization through elemental analyses, IR and NMR spectroscopy, and X-ray diffraction studies. These studies contribute to understanding the structural properties and potential chemical behaviors of similar compounds (Özer et al., 2009).

Chemical Reactions and Properties

  • Diastereoisomer Formation: The formation of stable atropisomers with naphthamide derivatives through reactions with aldehydes has been explored. This work demonstrates the potential for creating stereoisomerically enriched compounds, which could be relevant in designing drugs and materials with specific optical properties (Bowles, Clayden, & Tomkinson, 1995).
  • Proton Transfer in Crystals: Studies on compounds within the N-salicylideneaniline family, which share structural motifs with N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide, provide insights into proton transfer mechanisms in solid states. Such research is foundational for understanding the electronic properties and reactivity of naphthylidene derivatives (Inabe et al., 1994).

Applications in Material Science and Catalysis

  • Electronic Energy Transfer in Molecular Wires: The study of naphthyl and anthracenyl units connected by rigid spacers sheds light on the electronic energy transfer processes. This research is crucial for developing molecular electronics and photonic devices, where control over energy transfer between different parts of a molecule is essential (Schlicke et al., 2000).

Environmental and Biological Interactions

  • Phytotoxic Properties: N-phenyl-2-naphthylamine, a structurally related compound, was studied for its toxic action on plants, highlighting the specific phytotoxic properties at low concentrations. While this research focuses on a different compound, it suggests that similar naphthamide derivatives might interact in unique ways with biological systems, warranting further investigation into environmental and toxicological aspects (Altenburger et al., 2006).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-21(20-12-6-8-16-7-4-5-11-19(16)20)23-15-22(25,18-13-14-18)17-9-2-1-3-10-17/h1-12,18,25H,13-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJAQNJNWLXHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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